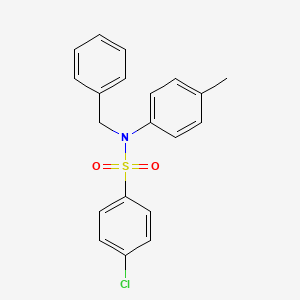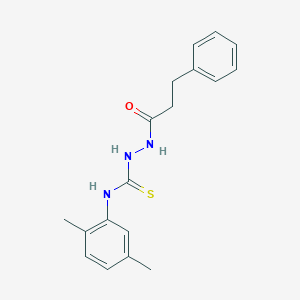![molecular formula C12H14N4O2S2 B4845178 4-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZENE-1-SULFONAMIDE](/img/structure/B4845178.png)
4-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZENE-1-SULFONAMIDE
Overview
Description
4-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyrimidine ring substituted with a methylsulfanyl group and an amino group linked to a benzene sulfonamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methylthio-4,6-diaminopyrimidine.
Substitution Reactions: The methylsulfanyl group is introduced via nucleophilic substitution reactions.
Coupling with Benzene Sulfonamide: The final step involves coupling the pyrimidine derivative with benzene sulfonamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)-2,6-diphenylpyrimidine: Similar pyrimidine structure with different substituents.
N-(2,4-Dinitrophenyl)-2,6-diphenylpyrimidine: Contains a nitrophenyl group instead of a sulfonamide group.
N-Acyl derivatives of pyrimidine: Variations in the acyl group attached to the pyrimidine ring.
Uniqueness
4-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZENE-1-SULFONAMIDE is unique due to the presence of both a methylsulfanyl group and a benzene sulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c1-8-7-11(16-12(14-8)19-2)15-9-3-5-10(6-4-9)20(13,17)18/h3-7H,1-2H3,(H2,13,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFGYBJWPRGIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-3-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4845100.png)
![(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide](/img/structure/B4845110.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4845118.png)
![ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4845119.png)
![5-bromo-N-[2-fluoro-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B4845133.png)
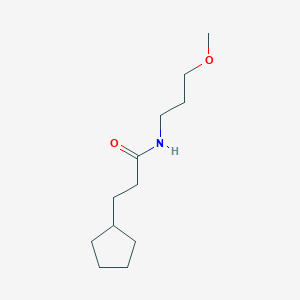
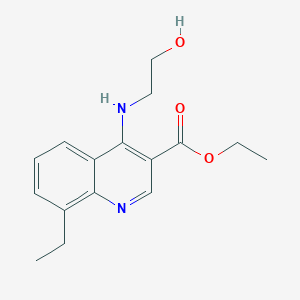
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4845146.png)
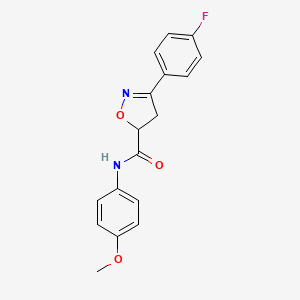
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B4845151.png)
![N-(2-chlorophenyl)-4-oxo-4-[2-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazino]butanamide](/img/structure/B4845153.png)
![ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE](/img/structure/B4845169.png)
